1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)dibutan-1-one
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Overview
Description
1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or thiadiazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of other heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its enzyme inhibitory properties make it a promising candidate for the development of new drugs targeting specific enzymes . Additionally, its antioxidant and antiviral activities have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with different target receptors allows it to exert its pharmacological effects . For example, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity . Molecular modeling studies have provided insights into the specific interactions between the compound and its targets .
Comparison with Similar Compounds
1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological activities . The unique combination of a triazole ring with a thiadiazine ring in 1-{5-BUTANOYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL}BUTAN-1-ONE makes it distinct from other heterocyclic compounds and contributes to its diverse biological activities .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(5-butanoyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)butan-1-one |
InChI |
InChI=1S/C18H20N4O2S/c1-3-8-14(23)17-16(13-10-6-5-7-11-13)22(15(24)9-4-2)21-12-19-20-18(21)25-17/h5-7,10-12H,3-4,8-9H2,1-2H3 |
InChI Key |
UHQHGCNKQVUNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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